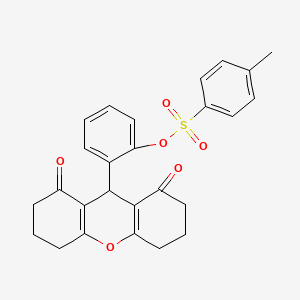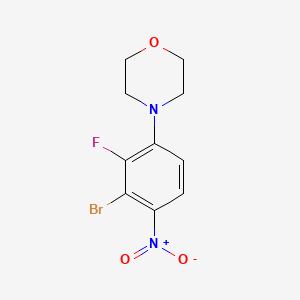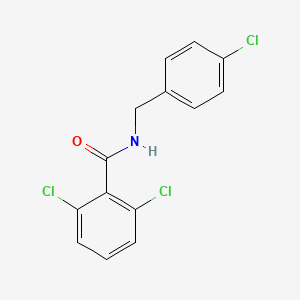![molecular formula C19H15FO4 B4944701 (3Z)-5-(2,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methylidene]furan-2-one](/img/structure/B4944701.png)
(3Z)-5-(2,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methylidene]furan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-5-(2,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methylidene]furan-2-one is a synthetic organic compound characterized by its unique molecular structure This compound features a furan-2-one core substituted with a 2,4-dimethoxyphenyl group and a 2-fluorophenylmethylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-(2,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methylidene]furan-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with 2-fluorobenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then cyclized to form the furan-2-one core under acidic conditions. The reaction conditions often require precise control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of catalysts, such as Ru/Al2O3 in toluene, can enhance the reaction rate and yield. The optimal conditions for industrial synthesis include a reaction temperature of 140°C, an oxygen flow rate of 10 ml/min, and a catalyst loading of 0.15 g .
Análisis De Reacciones Químicas
Types of Reactions
(3Z)-5-(2,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methylidene]furan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the furan-2-one core to a dihydrofuran derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include quinones, dihydrofuran derivatives, and halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
(3Z)-5-(2,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methylidene]furan-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3Z)-5-(2,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methylidene]furan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis. The molecular pathways involved include the inhibition of signal transduction pathways critical for cell survival and growth .
Comparación Con Compuestos Similares
Similar Compounds
Steviol glycosides: These compounds share a similar furan-2-one core but differ in their substituents and biological activities.
tert-Butyl carbamate: Although structurally different, this compound is used in similar synthetic applications as a building block.
Uniqueness
(3Z)-5-(2,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methylidene]furan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and fluorophenyl groups enhances its reactivity and potential therapeutic applications.
Propiedades
IUPAC Name |
(3Z)-5-(2,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO4/c1-22-14-7-8-15(17(11-14)23-2)18-10-13(19(21)24-18)9-12-5-3-4-6-16(12)20/h3-11H,1-2H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHFYSMMTDCNRU-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC3=CC=CC=C3F)C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=C/C(=C/C3=CC=CC=C3F)/C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-4-[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4944636.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}acetamide](/img/structure/B4944650.png)
![ethyl {4-[5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B4944656.png)


![3-(6-Methylhept-5-en-2-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid](/img/structure/B4944668.png)

![methyl 3-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B4944689.png)
![N-({[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4944693.png)
![4-methyl-N-[(E)-3-oxo-3-piperazin-1-yl-1-pyridin-3-ylprop-1-en-2-yl]benzamide](/img/structure/B4944709.png)
![2-Methyl-1-[2-[4-(1-methyl-6-oxopyridazin-4-yl)piperazin-1-yl]-2-oxoethyl]indole-3-carbonitrile](/img/structure/B4944715.png)
![5-(4-bromophenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4944728.png)
![(5E)-5-[(3-bromo-4-prop-2-enoxyphenyl)methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4944733.png)
